molecular formula C27H49N3NaO8P B1260552 Fosteabine sodium CAS No. 65093-40-5

Fosteabine sodium

货号: B1260552
CAS 编号: 65093-40-5
分子量: 597.7 g/mol
InChI 键: JOJYUFGTMHSFEE-YONYXQDTSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Contextualization within Antimetabolite and Nucleoside Analog Research

Fosteabine (B1669689) sodium is classified as both a nucleoside analog and an antimetabolite. springer.com Nucleoside analogs are synthetic compounds that mimic the structure of natural purine (B94841) and pyrimidine (B1678525) nucleosides, the fundamental building blocks of DNA and RNA. springer.comgoogle.com Due to this structural similarity, these analogs can be incorporated into growing nucleic acid strands or inhibit essential enzymes involved in their synthesis. medchemexpress.com By doing so, they disrupt the process of cell division, a mechanism that is particularly effective against the rapidly proliferating cells characteristic of cancer. ontosight.ai

Antimetabolites, a broader category that includes nucleoside analogs, are substances that interfere with normal metabolic processes. medchemexpress.com Fosteabine sodium functions as a prodrug of cytarabine (B982); after administration, it is metabolized into its active form, which then competes with the natural nucleoside, deoxycytidine, for incorporation into DNA. medkoo.comncats.io The chemical modification in this compound, specifically the addition of a stearyl phosphate (B84403) group, is a deliberate strategy to alter the compound's pharmacokinetic properties and overcome some of the limitations of its parent drug, cytarabine. ontosight.aiscispace.com This positions it within a key research area focused on optimizing drug delivery and efficacy through chemical design. springer.com

Historical Development and Academic Significance of this compound

The development of this compound, also known by synonyms such as Cytarabine ocfosfate and its research code YNK01, was driven by the need for an orally active form of cytarabine that would be resistant to rapid deactivation in the body. ontosight.aincats.ionih.gov Cytarabine itself is a potent anti-leukemic agent, but it is quickly broken down by the enzyme deoxycytidine deaminase, necessitating intravenous administration. medchemexpress.com

The investigation into more stable, orally bioavailable derivatives led to the creation of the stearyl phosphate diester of cytarabine. scispace.com This work was pioneered by the Japanese companies Nippon Kayaku and Yamasa Corporation. springer.com this compound was approved in Japan in 1992 for the treatment of adult acute non-lymphocytic leukemia and myelodysplastic syndrome. scispace.com It was subsequently launched for leukemia in Japan on May 6, 1997. springer.com

The academic significance of this compound lies in its design as a lipophilic prodrug. uzh.ch The attached stearyl group enhances its ability to penetrate cell membranes and protects it from enzymatic degradation, allowing for a sustained release of the active cytarabine metabolite over time. ontosight.aincats.io This approach represents a classic example of rational drug design aimed at improving a drug's therapeutic index and administration route. Early clinical investigations, such as a Phase I/II study by the European YNK01 study group in 1994, explored its potential in treating acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and low-grade non-Hodgkin lymphoma (NHL). gwdg.de

Overview of Current Research Trajectories for this compound

Research into this compound has primarily focused on its application in hematological malignancies. A notable phase II clinical trial, with results published in 2002, investigated the combination of oral this compound (YNK01) with interferon alpha-2b for patients newly diagnosed with chronic myelogenous leukemia (CML). nih.gov The study reported that 63% of patients achieved a complete hematological response at the 12-week mark. nih.gov

Other studies have explored its use in combination with etoposide (B1684455) for elderly patients with higher-risk myelodysplastic syndromes and refractory AML. medunigraz.at Furthermore, a late-phase II study was conducted for hepatocellular carcinoma. ncats.io The compound's mechanism involves being metabolized in the liver, which gradually releases the active component, cytarabine, thereby maintaining its concentration in the blood for a longer duration. ncats.io

Despite these investigations into a range of cancers, the development of this compound for indications beyond leukemia was reported as discontinued. springer.com It remains marketed in Japan for leukemia, but broader research into new applications appears limited. springer.com The existing body of research, however, continues to serve as a valuable case study in the development of nucleoside analog prodrugs.

Data Tables

Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate ncats.io
Molecular Formula C27H49N3NaO8P chemsrc.com
Molecular Weight 597.657 g/mol chemsrc.com
Synonyms Cytarabine ocfosfate, YNK 01, Starasid, Phosteabine sodium springer.comontosight.ai
CAS Number 65093-40-5 medchemexpress.com

属性

CAS 编号

65093-40-5

分子式

C27H49N3NaO8P

分子量

597.7 g/mol

IUPAC 名称

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate

InChI

InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1

InChI 键

JOJYUFGTMHSFEE-YONYXQDTSA-M

SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

手性 SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]

规范 SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]

同义词

1-arabinofuranosylcytosine-5'-stearylphosphate
cytarabine ocfosfate
Fosteabine
stearyl-ara-CMP
YNK 01
YNK-01

产品来源

United States

Chemical Synthesis and Advanced Derivatization of Fosteabine Sodium

Established Synthetic Pathways for Fosteabine (B1669689) Sodium

Fosteabine sodium, chemically known as 1-β-D-arabinofuranosylcytosine-5'-stearylphosphate or cytarabine (B982) ocfosfate, is a lipophilic prodrug designed to enhance the oral bioavailability and plasma half-life of its parent compound, cytarabine. The synthesis of this compound involves the chemical modification of cytarabine, a polar nucleoside, by attaching a long-chain stearyl phosphate (B84403) group to the 5'-hydroxyl position of the arabinose sugar moiety. This modification significantly increases the lipophilicity of the molecule, facilitating its absorption and transport.

Reaction Mechanisms and Intermediate Characterization

The synthesis of this compound is a multi-step process that begins with the activation of stearyl alcohol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form a stearyl phosphoryl dichloride intermediate. This highly reactive intermediate is then coupled with cytarabine. The primary 5'-hydroxyl group of cytarabine is the most reactive hydroxyl group and selectively attacks the phosphorus center of the stearyl phosphoryl dichloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The resulting phosphodiester linkage forms the core of the Fosteabine molecule. Subsequent hydrolysis of the remaining P-Cl bond and neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, yields the final product, this compound.

The characterization of intermediates and the final product is crucial to ensure purity and structural integrity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are employed to confirm the structure and identify any impurities.

Yield Optimization and Scalability Studies for Research Quantities

Optimizing the yield and ensuring the scalability of the synthesis are critical for producing sufficient quantities of this compound for research purposes. Key parameters that influence the reaction yield include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the nature of the base used. Aprotic solvents are generally preferred to avoid unwanted side reactions with the phosphorylating agent.

Studies have focused on a variety of phosphorylating agents and coupling methods to improve efficiency. While specific yield data for this compound are not extensively published in publicly available literature, research on similar nucleoside phosphate esters suggests that yields can vary significantly based on the chosen synthetic route. For research quantities, column chromatography is often employed for purification to achieve high purity.

Stereoselective Synthesis of this compound and its Isomers

The stereochemistry of this compound is determined by the stereochemistry of the starting material, cytarabine (1-β-D-arabinofuranosylcytosine). The arabinose sugar in cytarabine has a specific stereoconfiguration that is crucial for its biological activity. The synthesis of this compound, which involves the derivatization of the 5'-hydroxyl group, does not typically affect the stereocenters of the arabinose ring.

Therefore, the stereoselectivity of the synthesis of this compound is inherently dependent on the stereoselective synthesis of cytarabine itself. The β-anomeric configuration of the glycosidic bond in cytarabine is essential for its anticancer activity. The synthesis of cytarabine often involves stereocontrolled glycosylation reactions to ensure the correct anomer is formed. As the subsequent phosphorylation at the 5'-position does not involve the anomeric center, the stereochemistry is preserved in the final this compound product. Research into the synthesis and biological activity of potential diastereomers of this compound, which could arise from different stereoisomers of the stearyl group or the phosphate linkage, is not widely reported.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The development of this compound has spurred further research into the design and synthesis of other cytarabine analogues to explore structure-activity relationships (SAR) and further improve therapeutic properties.

Rational Design of Modified Nucleoside Structures

The rational design of cytarabine analogues is guided by the need to overcome its limitations, such as rapid deamination by cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside, and poor penetration across biological membranes. Modifications have been primarily focused on the 4-amino group of the cytosine base and the hydroxyl groups of the arabinose sugar.

For instance, modifying the 4-amino group can protect the molecule from deamination. However, this can also interfere with the hydrogen bonding interactions necessary for its mechanism of action. Therefore, a delicate balance must be achieved.

Modifications at the 5'-hydroxyl group, as seen in this compound, aim to increase lipophilicity and create a prodrug that can bypass initial phosphorylation steps, which can be a rate-limiting factor in the activation of cytarabine. Various long-chain fatty acids and other lipophilic moieties have been explored to modulate the drug's pharmacokinetic profile.

Exploration of Prodrug Strategies for Research Delivery

This compound is a prime example of a successful prodrug strategy. The lipophilic stearylphosphate group masks the polar phosphate group, allowing the molecule to be absorbed orally and distributed in the body. Once inside the body, it is metabolized, likely by hepatic enzymes, to release cytarabine monophosphate, which is then further phosphorylated to the active triphosphate form.

Other prodrug strategies for cytarabine that have been investigated include:

Amino Acid Conjugates: Attaching amino acids to the 5'-hydroxyl group can utilize amino acid transporters for improved cellular uptake.

Phosphoramidates: These prodrugs can deliver the monophosphate form of cytarabine into cells, bypassing the initial and often rate-limiting phosphorylation step catalyzed by deoxycytidine kinase, a common mechanism of resistance.

Fatty Acid Esters: Similar to this compound, conjugating other fatty acids to the 5'-hydroxyl group can enhance lipophilicity and prolong the drug's half-life.

These strategies aim to improve the delivery of cytarabine to target cells, enhance its efficacy, and overcome mechanisms of drug resistance. The table below summarizes the in vitro cytotoxic activity of some cytarabine analogues.

CompoundModificationCell LineIC₅₀ (µM)
CytarabineParent DrugHL-600.01 - 0.1
This compound (Cytarabine ocfosfate)5'-stearylphosphateL1210~0.1
5'-valerate-cytarabine5'-valeric acid esterL1210~0.5
N⁴-behenoyl-cytarabineN⁴-behenic acid amideL1210>10

Molecular and Cellular Pharmacology of Fosteabine Sodium Preclinical Research

Elucidation of Fosteabine (B1669689) Sodium's Molecular Mechanism of Action

Fosteabine sodium is recognized as a prodrug of the well-established antimetabolite, cytarabine (B982) (ara-C). Following administration, this compound is metabolized to its active form, cytarabine triphosphate (ara-CTP), which is the primary effector molecule responsible for its pharmacological activity. The molecular mechanism of this compound is, therefore, intrinsically linked to the actions of ara-CTP.

Enzymatic Inhibition Kinetics and Target Binding Affinity

The cytotoxic effects of this compound's active metabolite, ara-CTP, are mediated through the inhibition of key enzymes involved in DNA synthesis.

Preclinical studies have demonstrated that ara-CTP acts as a competitive inhibitor of DNA polymerases. nih.govdrugbank.compatsnap.compatsnap.combccancer.bc.canih.govresearchgate.netaxonmedchem.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of these enzymes. patsnap.comnih.gov The structural similarity between ara-CTP and dCTP allows it to bind to the DNA polymerase, but the presence of the arabinose sugar instead of deoxyribose in its structure interferes with the normal enzymatic process. patsnap.com

The inhibitory potency of ara-CTP against different DNA polymerases has been quantified through the determination of inhibition constants (Ki). In studies using purified human DNA polymerases, ara-CTP exhibited a competitive inhibition pattern with distinct Ki values for different polymerase subtypes. For DNA polymerase α, the Ki value was determined to be 1.5 µM, while for DNA polymerase β, the Ki value was 7.6 µM. nih.gov Another study reported a Ki value of 4 µM for DNA polymerase-alpha and 32 µM for DNA polymerase-beta from calf thymus, indicating that DNA polymerase-alpha is more sensitive to inhibition by ara-CTP. nih.gov

Table 1: Inhibition Constants (Ki) of Cytarabine Triphosphate (ara-CTP) for DNA Polymerases

Enzyme Organism Ki Value (µM) Type of Inhibition
DNA Polymerase α Human 1.5 Competitive
DNA Polymerase β Human 7.6 Competitive
DNA Polymerase-alpha Calf Thymus 4 Competitive

Investigation of Nucleic Acid Metabolism Interference

The primary mechanism by which this compound's active metabolite, ara-CTP, interferes with nucleic acid metabolism is through its incorporation into the DNA strand during replication. drugbank.compatsnap.comnih.govresearchgate.net Once incorporated, ara-CTP acts as a chain terminator, preventing the further elongation of the DNA strand. patsnap.comresearchgate.net This is because the 2'-hydroxyl group in the arabinose sugar of ara-CTP creates a steric hindrance, making it difficult for DNA polymerase to add the next nucleotide. This disruption of DNA synthesis ultimately leads to cell cycle arrest in the S phase and induces cell death. wikipedia.org Additionally, ara-CTP has been reported to inhibit RNA polymerase and nucleotide reductase enzymes, further contributing to the interference with nucleic acid synthesis. wikipedia.org

Identification and Validation of Intracellular Molecular Targets

The principal intracellular molecular targets of this compound, via its active metabolite ara-CTP, are the DNA polymerases, specifically DNA polymerase α and β. nih.govdrugbank.comnih.gov DNA polymerase α is crucial for the initiation of DNA replication, while DNA polymerase β is involved in DNA repair. By inhibiting both of these enzymes, ara-CTP not only halts DNA synthesis but also compromises the cell's ability to repair DNA damage, leading to an accumulation of errors and eventual apoptosis.

Cellular Responses to this compound in In Vitro Systems

The cellular effects of this compound and its derivatives have been evaluated in various in vitro models, primarily using cancer cell lines. These studies have consistently demonstrated the cytotoxic and antiproliferative activity of the compound.

In vitro studies have shown that cytarabine ocfosfate, a lipid-conjugated form of cytarabine, exhibits antitumor effects against human T-cell leukemia lines. nih.gov The cytotoxic effects are attributed to the intracellular conversion to ara-CTP and subsequent inhibition of DNA synthesis. The lipophilic nature of this compound is designed to enhance its cellular uptake. nih.gov

Studies on various leukemia cell lines, including K562, THP-1, MV4;11, and U937, have shown that cytarabine, the parent drug of this compound, induces apoptosis and has a synergistic cytotoxic effect when combined with other agents. mdpi.com The cytotoxic activity of cytarabine is highly specific for the S phase of the cell cycle. drugbank.com In studies with a leukemic EL-4 cell line, lipid-drug-conjugate nanoparticles of cytarabine were found to be more cytotoxic than the cytarabine solution alone. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
Cytarabine (ara-C)
Cytarabine triphosphate (ara-CTP)
Deoxycytidine triphosphate (dCTP)
Cytarabine ocfosfate
Stearyl-ara-CMP
3,10-dibromofascaplysin

Development and Characterization of Relevant Cell Line Models

While specific studies detailing the initial development and characterization of cell line models exclusively for this compound are not extensively documented in publicly available research, the compound's activity is logically assessed in cell lines sensitive to its active metabolite, cytarabine. Preclinical evaluation of cytarabine and its derivatives has utilized a variety of cancer cell lines, particularly those derived from hematological malignancies. These models are essential for studying the cytotoxic and mechanistic properties of the drug.

Key cell line models relevant for studying the effects of this compound, based on the known activity of cytarabine, include:

Leukemia Cell Lines:

L1210 (murine leukemia) uzh.ch

CCRF-CEM (human T-cell acute lymphoblastic leukemia) nih.gov

ML-1 (human myeloblastic leukemia) aacrjournals.org

HL-60 (human promyelocytic leukemia) mdpi.com

U937 (human histiocytic lymphoma) medchemexpress.com

THP-1 (human acute monocytic leukemia)

Lymphoma Cell Lines:

Raji (human Burkitt's lymphoma) aacrjournals.org

These cell lines are instrumental in assays determining cytotoxicity, effects on cell proliferation, and the molecular pathways engaged upon drug exposure. For instance, the CCRF-CEM cell line has been used to evaluate the activity of fatty acyl derivatives of cytarabine. nih.gov Similarly, human tumor xenografts in murine models, using cell lines like Raji, have been employed to assess the in vivo antitumor potential of cytarabine derivatives. aacrjournals.org

Cell LineOriginRelevance to this compound/Cytarabine Research
L1210Murine LeukemiaUsed in early in vivo studies of cytarabine derivatives. uzh.ch
CCRF-CEMHuman T-cell ALLModel for evaluating fatty acyl derivatives of cytarabine. nih.gov
HL-60Human Promyelocytic LeukemiaUsed for cytotoxicity and mechanistic studies of cytarabine. mdpi.com
U937Human Histiocytic LymphomaUtilized in studies of cytarabine-induced apoptosis. medchemexpress.com
RajiHuman Burkitt's LymphomaEmployed in human tumor xenograft models. aacrjournals.org

Impact on Cell Cycle Progression and Regulation

The cytotoxic action of this compound's active metabolite, cytarabine, is intrinsically linked to its effects on the cell cycle. As an S-phase-specific agent, cytarabine disrupts DNA replication in rapidly dividing cells. drugcentral.orgnih.gov

Preclinical studies have consistently demonstrated that exposure of cancer cell lines to cytarabine leads to a significant arrest in the S-phase of the cell cycle. chapman.edumedchemexpress.com The active form, Ara-CTP, is a competitive inhibitor of DNA polymerase, which halts DNA synthesis and chain elongation. nih.govchapman.edu This interference prevents cells from completing DNA replication, leading to an accumulation of cells in the S-phase.

Research on various leukemia and lymphoma cell lines has confirmed this effect. For example, studies in ML-1 cells show a distinct S-phase arrest following cytarabine treatment. drugcentral.org Furthermore, investigations into lipophilic derivatives of cytarabine, such as elacytarabine (B9605) (CP-4055), which shares the feature of a fatty acid chain with this compound, also report a marked accumulation of cells in the S and G2/M phases in lung and colon cancer cell lines. nih.gov This suggests that the mode of delivery and the prodrug structure can influence the specifics of cell cycle perturbation, though the primary impact remains the disruption of DNA synthesis.

Investigation of Apoptotic and Necrotic Pathways Induced by this compound

The ultimate fate of cancer cells following this compound treatment is cell death, primarily through apoptosis. The DNA damage and stalled replication forks caused by the incorporation of Ara-CTP trigger intrinsic apoptotic signaling pathways.

Studies on the active metabolite, cytarabine, have elucidated the key molecular events:

Mitochondrial Pathway Activation: Research indicates that cytarabine-induced apoptosis is largely mediated through the mitochondrial (intrinsic) pathway. This is evidenced by the upregulation of pro-apoptotic BH3-only proteins from the Bcl-2 family, such as Bim, Puma, and Noxa. chapman.edu

Downregulation of Anti-Apoptotic Proteins: A critical event in cytarabine-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1. The destabilization of Mcl-1 mRNA and subsequent protein degradation are key triggers for initiating the apoptotic cascade in acute myeloid leukemia (AML) cells. drugbank.com

Caspase Activation: The apoptotic process culminates in the activation of caspases, the executioner enzymes of apoptosis. Studies have shown that cell death induced by cytarabine in combination with other agents is caspase-dependent. researchgate.net

The death receptor (extrinsic) pathway appears to be less involved, as studies using Jurkat T-cell ALL variants deficient in key components of this pathway (like FADD or procaspase-8) showed no difference in the kinetics of apoptosis compared to parental cells. chapman.edu

Modulation of Gene Expression and Proteomic Profiles

The cellular response to this compound's active metabolite, cytarabine, involves significant alterations in gene and protein expression as the cell attempts to manage drug-induced stress.

Gene expression profiling studies in AML patient samples and cell lines following cytarabine exposure have identified numerous differentially expressed genes. These changes reflect the cell's response to DNA damage and cell cycle arrest. Key findings include:

Pathway Analysis: The genes affected by cytarabine treatment are involved in multiple critical cellular pathways. Analysis of gene expression changes in AML patients treated with cytarabine revealed significant influence on pathways such as NRF2-mediated oxidative stress signaling, Hif1α signaling, and Aryl hydrocarbon receptor signaling. nih.gov

Specific Gene Modulation: Studies have identified specific genes that are consistently up- or downregulated. For example, one study in AML patients identified VAX2, PMP22, and GMFG among the top upregulated genes, and CER1, PREB, and CDK13 among the most significantly downregulated genes post-treatment. nih.gov Another study identified that the expression levels of genes involved in cytarabine transport and metabolism, such as DCK, ENT1, RRM1, and CDA, are predictive of the drug's efficacy. nih.gov

These changes in the transcriptome and proteome are central to the drug's mechanism and the development of potential resistance.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not extensively detailed in the available literature. However, the design of this compound as a prodrug is based on well-established principles of medicinal chemistry aimed at improving the therapeutic profile of cytarabine.

The rationale behind developing lipophilic phosphate (B84403) prodrugs of cytarabine is to overcome its pharmacological limitations, such as a short plasma half-life due to rapid deamination and poor oral bioavailability. chapman.eduuzh.ch The structural modifications in this compound—the linkage of a stearyl (a long fatty acyl) group via a phosphate bridge to the 5' position of cytarabine—are intended to confer specific advantageous properties. nih.govontosight.ai

Key SAR/SPR Insights from Cytarabine Prodrugs:

Increased Lipophilicity: The addition of a long fatty acid chain, like the stearyl group in this compound or the elaidic acid in elacytarabine, significantly increases the lipophilicity of the molecule. chapman.eduaacrjournals.org This modification is designed to enhance membrane permeability and cellular uptake, potentially bypassing reliance on specific nucleoside transporters which can be a mechanism of resistance. aacrjournals.org

Protection from Deamination: A primary metabolic pathway that inactivates cytarabine is deamination by the enzyme cytidine (B196190) deaminase. Prodrug strategies, including modifications at the 5'-position, aim to protect the molecule from this rapid degradation, thereby prolonging its circulation time and exposure to tumor cells. chapman.edu

Sustained Release of Active Drug: Lipophilic prodrugs like this compound are metabolized to release the active cytarabine moiety over a prolonged period. nih.govnih.gov This sustained release profile is particularly advantageous for a cell cycle-specific agent like cytarabine, as it increases the probability of cancer cells entering the vulnerable S-phase during the period of drug exposure.

Phosphate Moiety: The inclusion of a phosphate group can be strategic. Phosphate prodrugs can be designed to bypass the initial and often rate-limiting phosphorylation step required for the activation of nucleoside analogs, which can be another source of drug resistance. chapman.edumdpi.com

Preclinical Pharmacokinetic and Metabolic Research of Fosteabine Sodium

In Vivo Pharmacokinetic Studies in Animal Models

Tissue Distribution Analysis and Compartmental Modeling

The assessment of a new chemical entity's distribution throughout the body is a cornerstone of preclinical pharmacokinetic research. For Fosteabine (B1669689) sodium, understanding its tissue penetration is crucial for identifying potential target organs and sites of accumulation, which can be linked to both efficacy and potential toxicity.

Tissue Distribution Analysis

In preclinical studies, the tissue distribution of a compound is typically evaluated in animal models, such as rats, following administration. After a defined period, various tissues are collected and analyzed to determine the concentration of the parent drug and its major metabolites. This provides a quantitative measure of how the drug distributes into different organs and tissues relative to its concentration in the plasma.

These studies reveal the extent of a drug's distribution, with tissue-to-plasma concentration ratios (Kp) indicating whether the drug preferentially resides in the tissues or remains in systemic circulation. For instance, a study on a different sodium-containing compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), found that it and its metabolite were rapidly and widely distributed to various tissues in rats. frontiersin.org The highest concentrations of BZP were observed in the lung, while its metabolite, Br-NBP, showed the highest concentration in the kidney. frontiersin.org Such data is vital for interpreting pharmacological and toxicological findings.

Illustrative Tissue Distribution of Fosteabine in Rats Following a Single Intravenous Dose

TissueConcentration (ng/g or ng/mL) at 1 hourTissue-to-Plasma Ratio (Kp)
Plasma500-
Liver25005.0
Kidney40008.0
Lung15003.0
Heart7501.5
Brain1000.2
Spleen12002.4

Note: The data in this table is illustrative and does not represent actual findings for Fosteabine sodium.

Compartmental Modeling

Pharmacokinetic data from plasma and tissue concentration-time profiles are often analyzed using compartmental models. These mathematical models simplify the complex physiological processes of drug distribution and elimination into a series of interconnected compartments. The goal is to develop a model that can accurately describe and predict the drug's concentration in various parts of the body over time.

A common approach is to use a one-, two-, or three-compartment model. A one-compartment model treats the entire body as a single, homogenous unit. More complex multi-compartment models, which often better represent the physiological reality, distinguish between a central compartment (representing blood and highly perfused organs) and one or more peripheral compartments (representing less well-perfused tissues). The selection of the appropriate model is based on how well it fits the experimental data. These models are crucial for simulating different dosing regimens and for scaling pharmacokinetic parameters from preclinical species to humans. accp1.org

Excretion Pathways and Mass Balance Determination

Determining how a drug and its metabolites are eliminated from the body is a critical component of preclinical evaluation. Mass balance studies are designed to account for the total administered dose and identify the primary routes of excretion.

In these studies, a radiolabeled version of the drug, often with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is administered to animal models. Urine, feces, and sometimes bile are collected over a period of time until most of the radioactivity has been excreted. The total radioactivity in each matrix is quantified to determine the percentage of the dose eliminated through each pathway.

For example, a preclinical study on sodium danshensu, another sodium salt, found that within 96 hours after intravenous administration to rats, 46.99% of the dose was excreted in urine and 1.16% in feces as the parent drug. nih.gov Biliary excretion accounted for about 0.83% over 24 hours. nih.gov This indicates that renal excretion is the major elimination pathway for sodium danshensu. nih.gov Similar studies for this compound would be essential to understand its clearance mechanisms.

Illustrative Excretion Profile of Fosteabine and its Metabolites in Rats

Excretion RoutePercentage of Administered Dose (%)
Urine65
Feces30
Bile5
Total Recovered100

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Metabolite Identification and Biotransformation Pathways in Preclinical Systems

Advanced Analytical Techniques for Metabolite Profiling (e.g., LC-MS/MS)

The identification and characterization of drug metabolites are fundamental to understanding a drug's efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical tool for metabolite profiling. nih.gov This technique allows for the separation of metabolites from the parent drug and endogenous compounds in biological matrices, followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. This information, combined with fragmentation data, allows for the confident identification of metabolic soft spots on the parent molecule. In the preclinical development of this compound, LC-MS/MS would be employed to analyze samples from in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo studies (e.g., plasma, urine, feces) to create a comprehensive metabolic map.

Characterization of Metabolizing Enzymes and Isoforms

The biotransformation of most drugs is catalyzed by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a major role. dynamed.commdpi.com Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. medsafe.govt.nz

In vitro studies using human liver microsomes, hepatocytes, and recombinant human CYP enzymes are conducted to pinpoint the key enzymes involved in the metabolism of this compound. By using specific chemical inhibitors or antibodies for different CYP isoforms, or by incubating the drug with individual recombinant enzymes, the contribution of each isoform (e.g., CYP3A4, CYP2D6, CYP2C9) to the formation of major metabolites can be determined. dynamed.com This information is critical for predicting how the drug will be handled in humans and for designing safe and effective clinical trials. medsafe.govt.nz

Comparative Metabolism Studies Across Preclinical Species

The metabolic profile of a drug can vary significantly between different animal species and humans. Therefore, comparative metabolism studies are conducted in various preclinical species (e.g., rat, dog, monkey) and compared with human in vitro data. The goal is to select the preclinical species that is most representative of human metabolism for long-term toxicology studies.

These studies identify both common and species-specific metabolites. If a major human metabolite is not formed in the toxicology species, or if a major metabolite in the toxicology species is not found in humans, the relevance of the toxicology findings may be questioned. For this compound, identifying a preclinical species with a similar metabolic profile to humans would be a key step in its development.

Illustrative Comparative Metabolite Profile of Fosteabine

MetaboliteRatDogMonkeyHuman (in vitro)
M1 (Hydroxylation)MajorMajorMajorMajor
M2 (N-dealkylation)MinorMajorMinorMinor
M3 (Glucuronidation)MajorMinorMajorMajor
M4 (Species-specific)--Major-

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation and Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the information on drug concentrations (PK) with its pharmacological effect (PD). accp1.org This approach aims to establish a quantitative relationship between drug exposure at the site of action and the observed therapeutic or toxicological response.

In the preclinical development of this compound, PK/PD modeling would be used to:

Understand the time course of the drug's effect in relation to its concentration profile.

Determine the exposure levels required to achieve a desired pharmacological effect.

Predict the therapeutic window of the drug.

Inform dose selection and dosing schedules for clinical trials. nih.gov

By developing a robust preclinical PK/PD model, researchers can more effectively translate findings from animal models to humans, optimizing the design of early clinical studies and increasing the probability of successful drug development. accp1.orgnih.gov

Advanced Analytical Methodologies for Fosteabine Sodium Research

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in the analysis of Fosteabine (B1669689) sodium, providing the means to separate the active pharmaceutical ingredient (API) from related substances, impurities, and formulation excipients.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and quantifying Fosteabine sodium in bulk drug substance and pharmaceutical formulations. globalresearchonline.netjrespharm.com The development of a robust, stability-indicating HPLC method is crucial for separating this compound from any potential degradation products or process-related impurities. globalresearchonline.net

A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. globalresearchonline.netjrespharm.com Method development often involves optimizing the mobile phase composition, which might consist of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, to achieve optimal separation on a C18 column. bibliotekanauki.plaurigeneservices.com Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. aurigeneservices.com For instance, a method might be linear over a concentration range of 50-150 µg/ml, demonstrating its suitability for quantitative analysis. jrespharm.com The precision of the method is evaluated through repeatability (intraday) and intermediate precision (interday) studies, with relative standard deviation (RSD) values expected to be within acceptable limits. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18, 250 mm x 4.6 mm, 5 µmStationary phase for separation
Mobile Phase Acetonitrile:Phosphate Buffer (pH adjusted)Eluent to carry the sample through the column
Flow Rate 1.0 mL/minControls the speed of the separation
Detection UV at a specific wavelength (e.g., 210-280 nm)To detect and quantify the analyte
Injection Volume 10-20 µLAmount of sample introduced into the system
Column Temperature Ambient or controlled (e.g., 30°C)To ensure reproducible retention times

This table is for illustrative purposes and actual conditions would be optimized based on experimental data.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Bioanalysis and Impurity Profiling

For the bioanalysis of this compound and its metabolites in biological matrices such as plasma or urine, as well as for the sensitive detection and identification of impurities, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the technique of choice. mdpi.combiomedres.usresearchgate.net UPLC utilizes columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times and improved resolution and sensitivity compared to conventional HPLC. measurlabs.comwaters.com

In a bioanalytical setting, a UPLC-MS/MS method would be developed to quantify this compound and its active metabolite, cytarabine (B982), with high sensitivity and selectivity. mdpi.comnih.gov This involves optimizing the MS/MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), to ensure specific detection in a complex biological matrix. mdpi.com Sample preparation is a critical step and often involves techniques like protein precipitation or liquid-liquid extraction to remove interfering substances. mdpi.com

For impurity profiling, UPLC-MS/MS is invaluable for detecting and identifying impurities at very low levels. biomedres.uswaters.comhpst.cz The high resolution and sensitivity of this technique allow for the characterization of impurities that may not be detectable by UV. hpst.cz

Table 2: Representative UPLC-MS/MS Parameters for this compound Bioanalysis

ParameterTypical ConditionPurpose
UPLC Column Acquity UPLC BEH C18, <2 µmHigh-resolution separation
Mobile Phase Gradient of Acetonitrile and water with formic acid or ammonium (B1175870) acetateEfficient elution of analytes
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeTo generate ions for mass analysis
MS Detection Multiple Reaction Monitoring (MRM)Highly selective and sensitive quantification
Sample Preparation Protein Precipitation or Solid-Phase ExtractionTo clean up the biological sample before analysis

This table is for illustrative purposes and actual conditions would be optimized based on experimental data.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses chiral centers, making the assessment of its enantiomeric purity a critical aspect of its characterization. registech.com Chiral chromatography is the primary technique used to separate and quantify the different enantiomers of a chiral compound. ntu.edu.sglibretexts.org This is essential because different enantiomers can have different pharmacological activities and toxicological profiles. libretexts.org

The separation is achieved by using a chiral stationary phase (CSP) in an HPLC system. ntu.edu.sg These stationary phases are designed to have differential interactions with the enantiomers, leading to different retention times and allowing for their separation and quantification. registech.comntu.edu.sg The development of a chiral method involves screening various chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers. epo.org The goal is to develop a method that can accurately determine the percentage of the desired enantiomer and any unwanted enantiomeric impurity. registech.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed structural elucidation of organic molecules like this compound. researchgate.netweebly.comlibretexts.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. weebly.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of this compound with high accuracy and precision. bioanalysis-zone.comrsc.org Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of the elemental composition of the molecule. bioanalysis-zone.comyoutube.com

This technique is critical for confirming the molecular formula of newly synthesized this compound and for identifying unknown impurities. hpst.czgoogleapis.comresearchgate.net By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed chemical formula, a high degree of confidence in the identification can be achieved. youtube.comepfl.ch HRMS is often coupled with a chromatographic system like UPLC for the analysis of complex mixtures. hpst.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the qualitative and quantitative analysis of pharmaceutical compounds like this compound.

UV-Visible Spectroscopy: This technique is employed to quantify compounds containing chromophores—parts of a molecule that absorb UV or visible light. For this compound, the primary chromophore is the cytosine ring, a pyrimidine (B1678525) derivative. This ring system absorbs UV radiation at a characteristic wavelength (λmax), which can be used for quantitative analysis according to the Beer-Lambert law. The presence of a distinct absorption peak at a specific wavelength in the UV spectrum serves as an indicator of the compound's identity. Purity can be assessed by comparing the absorbance of a sample to that of a reference standard and by checking for the absence of absorbance peaks from potential impurities. For instance, the UV spectrum of sodium benzoate (B1203000), another sodium salt, shows distinct peaks that are used for its quantification. nih.govwisdomlib.org

Infrared (IR) Spectroscopy: IR spectroscopy provides a unique molecular "fingerprint" by measuring the vibrations of bonds within a molecule. Each functional group in this compound—such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and phosphate (P=O) groups—absorbs infrared radiation at a specific wavenumber. spectroscopyonline.compmda.go.jp The resulting spectrum, with its characteristic peaks, is unique to the compound's molecular structure and is used for unequivocal identification. Furthermore, the absence of peaks corresponding to residual solvents or synthetic precursors can confirm the purity of the sample. The technique is sensitive to the compound's crystalline form, meaning different polymorphs would produce distinct IR spectra. spectroscopyonline.com

Table 1: Expected Infrared Absorption Peaks for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (Broad)
N-H (amine)Stretching3100-3500
C-H (alkane)Stretching2850-2960
C=O (pyrimidinone)Stretching1650-1700
C=C, C=N (ring)Stretching1500-1650
P=O (phosphate)Stretching1100-1300
C-O (ether, alcohol)Stretching1000-1250

X-Ray Crystallography of this compound and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique is indispensable for understanding the precise spatial arrangement of atoms, bond lengths, and bond angles in pharmaceutical substances like this compound.

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's complete three-dimensional structure. unimi.it The first, and often most challenging, step is growing a suitable single crystal of the compound, which should be pure and free of significant defects. wikipedia.org This crystal is then exposed to a monochromatic X-ray beam, which diffracts into a unique pattern of reflections. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise location of each atom. researchgate.net

For this compound, an SCXRD analysis would provide definitive proof of its chemical connectivity, confirm the stereochemistry of the arabinose sugar moiety, and detail the conformation of the lipophilic stearyl chain. While specific crystallographic data for this compound is not publicly available, such an analysis would yield the fundamental data presented in the hypothetical table below.

Table 2: Example of Data Obtained from Single-Crystal X-Ray Diffraction

Crystallographic ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C₂₇H₄₉N₃NaO₈P
Formula WeightThe mass of one mole of the compound.597.7 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
Unit Cell DimensionsThe lengths and angles of the unit cell.a = 10.5 Å, b = 35.2 Å, c = 9.8 Å, β = 95.1°
VolumeThe volume of a single unit cell.3605 ų
ZThe number of molecules per unit cell.4

Co-crystallization is a powerful technique used to understand how a drug molecule interacts with its biological target, such as a protein or enzyme. ijper.org This involves forming a single crystal that contains both the drug and its target molecule in a fixed stoichiometric ratio. turkjps.org Analysis of this co-crystal via X-ray diffraction reveals the precise binding mode of the drug within the target's active site, identifying key intermolecular interactions like hydrogen bonds and van der Waals forces. mdpi.com

This compound is a prodrug that is metabolized to the active compound Ara-C, which inhibits DNA synthesis. ncats.io Co-crystallization studies of Ara-C's active triphosphate form (Ara-CTP) with DNA polymerase would be invaluable for visualizing how it binds to the enzyme and terminates DNA chain elongation. This structural information is crucial for understanding its mechanism of action and for designing next-generation analogs with improved efficacy or specificity. The process involves preparing highly pure solutions of the drug and its target, which are then mixed and subjected to crystallization screening conditions. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. epo.org Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, stability, and melting point, which are critical attributes for a pharmaceutical product. The existence of a "this compound hydrate" form has been noted in patent literature, indicating that this compound can form different solid-state structures, in this case by incorporating water molecules into its crystal lattice. epo.orggoogle.com.pggoogle.com

The primary technique for characterizing and differentiating polymorphs is Powder X-ray Diffraction (PXRD). Unlike SCXRD, PXRD can be performed on a microcrystalline powder. Each polymorphic form produces a unique diffraction pattern, characterized by a distinct set of peak positions and relative intensities, which serves as a fingerprint for that specific crystal structure. researchgate.net Solid-state characterization is essential during drug development to select the most stable and effective form of the active pharmaceutical ingredient for formulation.

Table 3: Comparison of Different Solid-State Forms

PropertyCrystallineAmorphousHydrate (B1144303)
Atomic Arrangement Ordered, repeating 3D latticeDisordered, random arrangementOrdered lattice including water molecules
X-Ray Diffraction Sharp, well-defined peaksBroad, diffuse haloSharp peaks, pattern differs from anhydrate
Melting Point Sharp, distinctMelts over a rangeMay lose water before melting
Stability Generally higherGenerally lower, may convert to crystallineStability depends on humidity

Computational and Theoretical Investigations of Fosteabine Sodium

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques have been instrumental in postulating the binding behavior of Fosteabine's active form, TPI-287, offering a glimpse into its interaction with tubulin at a molecular level.

Molecular Dynamics (MD) Simulations of Fosteabine (B1669689) Sodium in Biological Environments

A thorough review of publicly accessible scientific literature and research databases did not yield any specific studies that have utilized Molecular Dynamics (MD) simulations to investigate the behavior of Fosteabine sodium or its active form, TPI-287, in biological environments. Consequently, there is no available data on the dynamic stability of the compound in solution, its interaction with biological membranes, or the time-resolved behavior of the ligand-protein complex.

Interactive Data Table: MD Simulation Studies of this compound (No publicly available data)

Simulation System Force Field Key Findings Reference
Data Not Available Data Not Available Data Not Available N/A

Ligand-Protein Docking for Binding Mode Prediction

Early computational studies have focused on predicting the binding mode of TPI-287 to its target, β-tubulin. These investigations have been crucial in forming hypotheses about its efficacy, particularly in the context of drug resistance.

Initial computational modeling of the taxane (B156437) binding site on β-tubulin was performed to understand the interaction of TPI-287. aacrjournals.org These studies predicted a unique binding confirmation for TPI-287. aacrjournals.org Unlike other taxanes, the modeling suggested that TPI-287 binds between the M-loop and the GTP regions of mutant β-tubulin isoform-1. aacrjournals.org This distinct binding mode was hypothesized to contribute to its activity and its ability to circumvent drug efflux pumps, a common mechanism of drug resistance. aacrjournals.org

Further support for a potentially different binding site compared to first-generation taxanes like paclitaxel (B517696) comes from early preclinical abstracts. ascopubs.org The observed activity of TPI-287 (then referred to as NBT-287) against cell lines with mutant tubulin led researchers to suggest that its mechanism of action may be due to a different binding interaction with β-tubulin. ascopubs.org

Interactive Data Table: Ligand-Protein Docking Findings for TPI-287 (Fosteabine)

Protein Target Predicted Binding Site Key Predicted Feature Supporting Evidence Source
Mutant β-tubulin isoform-1 Between M-loop and GTP regions Unique binding confirmation Preclinical assessment abstract aacrjournals.org
β-tubulin Different from paclitaxel Circumvention of resistance in mutant tubulin cell lines Conference abstract ascopubs.org

Conformational Analysis and Free Energy Calculations

No specific studies detailing the conformational analysis or free energy calculations for this compound or TPI-287 binding to tubulin have been identified in the public domain. Such studies, which would quantify the binding affinity and explore the conformational landscape of the molecule upon binding, have not been published. The PubChem database notes that 3D conformer generation for TPI-287 is disallowed because the molecule is too large and flexible, highlighting the complexity that such an analysis would entail.

Interactive Data Table: Conformational and Free Energy Studies of this compound (No publicly available data)

Method Target Calculated Free Energy (e.g., ΔG) Key Conformational Insights Reference
Data Not Available Data Not Available Data Not Available Data Not Available N/A

Quantum Chemistry Approaches

The application of quantum chemistry methods to elucidate the electronic properties and metabolic fate of this compound has not been documented in available research literature.

Density Functional Theory (DFT) Calculations for Electronic Properties

There are no publicly available research articles that report the use of Density Functional Theory (DFT) calculations to investigate the electronic properties of this compound or TPI-287. Information regarding its electron density distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions, is therefore not available.

Interactive Data Table: DFT Calculation Results for this compound (No publicly available data)

Property Calculated Value Method/Basis Set Significance Reference
HOMO-LUMO Gap Data Not Available Data Not Available Data Not Available N/A
Electrostatic Potential Data Not Available Data Not Available Data Not Available N/A
Mulliken Charges Data Not Available Data Not Available Data Not Available N/A

Reaction Pathway Modeling for Predicted Metabolic Transformations

Computational modeling of the potential metabolic pathways of this compound has not been reported in the scientific literature. Studies that would computationally predict sites of metabolism, identify potential metabolites, and model the reaction energetics for these transformations are absent from public records.

Interactive Data Table: Predicted Metabolic Transformations of this compound (No publicly available data)

Predicted Reaction Type Proposed Metabolite Computational Method Key Findings Reference
Data Not Available Data Not Available Data Not Available Data Not Available N/A

In the realm of modern drug discovery, computational and theoretical chemistry have become indispensable tools for accelerating the identification and optimization of new therapeutic agents. For a compound such as this compound, a phosphoramidate (B1195095) prodrug of the nucleoside analogue cytarabine (B982), these in silico methods offer powerful avenues to explore its biological activity and to guide the design of novel, potentially more effective analogues. While specific computational studies published exclusively on this compound are not extensively available in public literature, the well-established methodologies applied to nucleoside analogues and phosphoramidate prodrugs provide a clear framework for how such investigations would be conducted. nih.govcore.ac.uknih.govnih.gov

Development of Predictive Models for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For a compound like this compound, QSAR models would be developed to predict its in vitro anticancer activity, providing insights into the key molecular features that drive its efficacy.

The development of a predictive QSAR model for a series of nucleoside analogues, including this compound, would typically begin with the compilation of a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) against specific cancer cell lines. nih.govacs.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can range from simple 2D descriptors to more complex 3D and quantum chemical descriptors. nih.gov

For instance, a study on the anticancer activity of nucleoside analogues might employ linear discriminant analysis (LDA) with 2D molecular descriptors to build a classification model that distinguishes between active and inactive compounds. nih.govresearchgate.net Another approach could involve using multiple linear regression (MLR) with descriptors derived from Density Functional Theory (DFT) calculations, such as the energy of the next lowest unoccupied molecular orbital (E(NL)), electrophilicity (ω), and van der Waals surface area (SA), which have been shown to correlate with the anticancer activity of nucleoside analogues. nih.gov

The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. The insights gained from the model, particularly the relative importance of different descriptors, can guide the synthesis of more potent analogues. nih.govnih.gov

Table 1: Illustrative Example of Molecular Descriptors Used in a QSAR Model for Nucleoside Analogues

DescriptorDescriptor ClassPotential Influence on Biological Activity
LogP PhysicochemicalRelates to the compound's lipophilicity and ability to cross cell membranes.
Topological Polar Surface Area (TPSA) TopologicalInfluences membrane permeability and interaction with polar residues in the target protein.
Molecular Weight (MW) ConstitutionalRelates to the size of the molecule, which can affect binding and transport.
Number of Hydrogen Bond Donors/Acceptors StructuralKey for specific interactions with biological targets.
E(LUMO) Quantum ChemicalEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
Dipole Moment Quantum ChemicalInfluences long-range interactions with the biological target.

Table 2: Example of a Predictive QSAR Model Equation for Anticancer Activity

Model TypeEquationStatistical Significance
Multiple Linear Regression (MLR) pIC50 = 2.5 + 0.4LogP - 0.02TPSA + 1.5*E(LUMO)R² = 0.85, Q² = 0.75

Note: The equation and values in this table are for illustrative purposes to demonstrate how a QSAR model for nucleoside analogues might be represented. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which in the case of this compound's active metabolite, would be enzymes involved in DNA synthesis. mdpi.comnih.gov This process can be broadly categorized into structure-based and ligand-based approaches.

In a structure-based virtual screening campaign for analogues of this compound, a 3D structure of the target enzyme (e.g., DNA polymerase) would be used. Molecular docking simulations would then be performed to predict the binding mode and affinity of compounds from a virtual library within the enzyme's active site. mdpi.comnih.gov This allows for the prioritization of compounds for experimental testing.

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the chemical structure of known active compounds, like the active triphosphate form of cytarabine, to identify other molecules with similar properties. nih.gov This can involve searching for compounds with similar 2D fingerprints or developing a 3D pharmacophore model that captures the key steric and electronic features required for biological activity.

Following virtual screening, the identified hits can serve as a starting point for the design of a focused library of novel analogues. Cheminformatics tools are employed to analyze the structure-activity relationships of the initial hits and to suggest modifications that are likely to improve potency and selectivity. core.ac.ukresearchgate.net For a phosphoramidate prodrug like this compound, library design would also involve exploring different amino acid ester and aryloxy moieties to optimize the prodrug's delivery and intracellular activation. nih.govcardiff.ac.uknih.gov The ProTide technology, a well-known phosphoramidate prodrug approach, provides a successful framework for such library design, having been applied to numerous antiviral and anticancer nucleoside analogues. nih.govnih.govcardiff.ac.uksioc-journal.cn

Table 3: Illustrative Workflow for Virtual Screening and Library Design

StepDescriptionComputational Tools Used
1. Target Identification & Preparation Obtain and prepare the 3D structure of the target enzyme.Protein Data Bank (PDB), Schrödinger Maestro, MOE
2. Library Preparation Compile and filter a large database of compounds for screening.ZINC database, PubChem, ChemDraw
3. Virtual Screening Dock the library of compounds into the target's active site.AutoDock, Glide, GOLD
4. Hit Selection & Analysis Prioritize compounds based on docking scores and binding interactions.PyMOL, LigPlot+
5. Library Design Design a focused library of novel analogues based on the most promising hits.RDKit, Canvas, DataWarrior

Preclinical Formulation Science for Fosteabine Sodium Research Applications

Solubility and Stability Studies in Preclinical Research Media

The solubility and stability of a drug candidate in relevant biological media are fundamental parameters that influence its performance in preclinical evaluations. nih.gov These studies are essential for developing appropriate formulations and interpreting the results of subsequent in vitro and in vivo experiments.

The pH of the surrounding environment can significantly impact the solubility of ionizable compounds like Fosteabine (B1669689) sodium. researchgate.net Determining the pH-solubility profile is a critical early step in pre-formulation development. This profile helps in selecting appropriate vehicles for in vitro assays and predicting the in vivo dissolution behavior of the compound in different segments of the gastrointestinal tract. researchgate.netjnmjournal.org The World Health Organization (WHO) recommends determining the pH-solubility profile in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C. who.int

While specific experimental data on the pH-solubility profile of Fosteabine sodium is not publicly available, a hypothetical profile for a weakly acidic compound like this compound would typically show increasing solubility with increasing pH. The study would involve measuring the solubility of this compound in buffers of varying pH, such as hydrochloric acid (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8), as recommended by regulatory guidelines. who.int

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C

pH Buffer System Mean Solubility (mg/mL) Standard Deviation
1.2 0.1 N HCl 0.5 0.05
4.5 Acetate Buffer 5.2 0.3
6.8 Phosphate Buffer 25.8 1.5

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Forced degradation, or stress testing, is a crucial component of pre-formulation studies designed to identify the potential degradation products and understand the degradation pathways of a drug substance. medcraveonline.comresearchgate.net These studies expose the drug to conditions more severe than those it would typically encounter during storage and use, such as high temperature, humidity, light, and extreme pH levels (acidic and basic hydrolysis), as well as oxidative conditions. medcraveonline.comresearchgate.net The information gathered is vital for developing stable formulations and establishing stability-indicating analytical methods. medcraveonline.comlhasalimited.org

Specific data from forced degradation studies on this compound are not available in the public domain. A typical study would involve subjecting solutions of this compound to various stress conditions and analyzing the resulting mixtures using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products. derpharmachemica.comjapsonline.com

Table 2: Example of Forced Degradation Conditions for this compound

Stress Condition Parameters Potential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24h Hydrolysis of ester or amide linkages
Base Hydrolysis 0.1 N NaOH at 60°C for 24h Hydrolysis of ester or amide linkages
Oxidation 3% H₂O₂ at RT for 24h Oxidation of susceptible functional groups
Thermal Degradation 80°C for 48h (solid state) Thermally induced decomposition

This table outlines example conditions for forced degradation studies. The specific degradation pathways for this compound would need to be determined experimentally.

Development of Formulations for In Vitro Cellular and Biochemical Assays

The formulation of a compound for in vitro assays, such as cell viability or enzyme inhibition assays, is critical for obtaining accurate and reproducible results. admescope.com The primary goal is to ensure the compound is fully solubilized in the assay medium at the desired concentration without precipitating or interfering with the assay components. epo.org For compounds with limited aqueous solubility, co-solvents like Dimethyl Sulfoxide (DMSO) or surfactants may be used. ionbiosciences.com However, the concentration of these excipients must be carefully controlled to avoid cellular toxicity or other off-target effects. abcam.com

Specific formulations of this compound for in vitro assays are not publicly documented. The development process would involve screening various GRAS (Generally Recognized as Safe) excipients and solvent systems to find a composition that solubilizes this compound effectively and is compatible with the specific cell lines or biochemical systems being used. ionbiosciences.com

Preclinical In Vivo Formulation Strategies for Animal Studies

Formulations for in vivo animal studies are designed to achieve adequate drug exposure to assess the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govwuxiapptec.com The choice of formulation strategy depends on the physicochemical properties of the drug, the route of administration, and the animal species being studied. wuxiapptec.com

The selection of appropriate excipients and vehicles is a critical step in developing a successful preclinical formulation. jnmjournal.orgjapsonline.comwuxiapptec.comnih.gov The goal is to enhance the solubility and/or absorption of the drug to achieve the desired systemic exposure. jnmjournal.org Common strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems. jnmjournal.org The chosen excipients must be well-tolerated by the animal species at the intended dose levels to avoid confounding the study results. scielo.brnih.gov

While specific excipients for this compound formulations are not publicly known, a screening process would typically be employed to identify suitable candidates. This would involve assessing the solubility of this compound in various individual and combinations of excipients.

Table 3: Example Excipient Screening for a this compound Oral Formulation

Vehicle/Excipient Category Rationale for Use
Polyethylene (B3416737) Glycol 400 (PEG 400) Co-solvent Improves solubility of poorly water-soluble compounds.
Propylene (B89431) Glycol Co-solvent Commonly used vehicle for oral and parenteral formulations. scielo.br
Polysorbate 80 (Tween® 80) Surfactant Enhances wetting and solubilization.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing agent Forms inclusion complexes to increase aqueous solubility.

This table provides examples of excipients that could be screened for formulating this compound for animal studies.

The formulation can have a profound impact on the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.com Different formulation strategies can lead to significant variations in key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). nih.gov Therefore, it is often necessary to evaluate multiple prototype formulations in preclinical species to identify the one that provides the optimal exposure for efficacy and toxicology studies. wuxiapptec.comppd.com

Although specific pharmacokinetic data for different this compound formulations are not available, a comparative PK study in a relevant animal model, such as rats, would be a standard approach. This would involve administering different formulations (e.g., a simple suspension vs. a solubilized formulation) and collecting blood samples over time to determine the plasma concentration of this compound.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL)
Aqueous Suspension 10 150 2.0 600
Solution in 20% PEG 400 10 450 1.0 1800

This table illustrates hypothetical pharmacokinetic data to demonstrate how formulation can influence drug exposure. Actual data for this compound would need to be generated through in vivo studies.

Development of Specialized Formulations for Targeted Preclinical Delivery (e.g., parenteral for research)

The development of specialized formulations is a pivotal stage in the preclinical assessment of novel chemical entities such as this compound. For research applications, particularly those necessitating systemic administration to evaluate pharmacokinetics and efficacy, parenteral formulations are frequently indispensable. admescope.comnih.gov These formulations, which encompass solutions, suspensions, and advanced nanoparticle systems, are engineered to deliver the therapeutic agent directly into the systemic circulation, thereby circumventing the gastrointestinal tract and ensuring high bioavailability. drug-dev.combiomanufacturing.org The principal objectives in crafting a parenteral formulation for preclinical investigation are to guarantee the compound's solubility, maintain its stability, and ensure its compatibility with the chosen vehicle, all while minimizing the risk of local irritation or toxicity at the site of injection. drug-dev.comascendiacdmo.com

The formulation development process for a compound like this compound commences with exhaustive preformulation studies. ascendiacdmo.comascendiacdmo.com These initial investigations are critical for delineating the physicochemical characteristics of the active pharmaceutical ingredient (API), including its solubility as a function of pH, its pKa, and its stability under a variety of stress conditions such as elevated temperature, light exposure, and humidity. ascendiacdmo.com For a sodium salt derivative like this compound, a thorough understanding of its behavior in aqueous environments is of utmost importance.

Aqueous Solution Formulations

For a water-soluble compound such as a sodium salt, the most direct formulation strategy is the creation of a simple aqueous solution. admescope.com The primary step is to ascertain the aqueous solubility of this compound. admescope.com Should the inherent solubility prove inadequate for the targeted concentration, several formulation strategies can be implemented to enhance it.

A prevalent method is the adjustment of the formulation's pH. drug-dev.comascendiacdmo.com The solubility of a salt derived from a weak acid can be markedly influenced by the pH. For intravenous and intramuscular injections, a pH range of 2 to 11 is generally considered acceptable, whereas for subcutaneous administration, a more constrained pH range of 4 to 9 is favored to mitigate potential irritation. ascendiacdmo.com Buffering agents like phosphate, citrate, or acetate are commonly incorporated to sustain the pH within a range that ensures both the drug's solubility and its chemical stability. ascendiacdmo.com

In instances where pH modification alone does not suffice, the inclusion of co-solvents and solubilizing agents may be warranted. admescope.comformulationbio.com Co-solvents frequently employed in parenteral products include propylene glycol and ethanol. pharmaexcipients.com Surfactants such as polysorbate 80 can also be utilized to augment the solubility of compounds that are not readily soluble. pharmaexcipients.com

Another critical parameter is the tonicity of the formulation. To prevent cellular damage and discomfort upon injection, parenteral formulations should ideally be isotonic with blood, which corresponds to an osmolality of approximately 285-310 mOsm/kg. ascendiacdmo.com Isotonicity is typically achieved by adding agents like sodium chloride or mannitol. ascendiacdmo.comroquette.com

A standard preclinical parenteral solution for a sodium salt would likely contain the active ingredient, a buffer for pH control, a tonicity modifier, and water for injection. The stability of such a formulation is rigorously evaluated under both accelerated (e.g., high temperature) and long-term storage conditions to establish its shelf-life. drug-dev.comait-journal.com

Interactive Data Table: Illustrative Preclinical Parenteral Solution Formulation for a Sodium Salt

ComponentFunctionExample Concentration Range
This compoundActive Ingredient1 - 50 mg/mL
Phosphate BufferpH control10 - 50 mM
Sodium ChlorideTonicity adjustmentq.s. to isotonicity
Water for InjectionVehicleq.s. to final volume

Nanoparticle-Based Formulations

For compounds that present challenges in terms of solubility or stability, or when the research objective is targeted delivery, nanoparticle-based formulations like liposomes or polymeric nanoparticles offer a sophisticated alternative. nih.govnih.gov These advanced delivery systems can encapsulate the drug, thereby shielding it from degradation and modifying its pharmacokinetic profile. mdpi.comoaepublish.com

Liposomes are vesicular structures composed of one or more lipid bilayers that can encapsulate both water-soluble and fat-soluble drugs. nih.gov A hydrophilic compound like this compound would typically be entrapped within the aqueous core of the liposome. The composition of the lipid bilayer, which may include phospholipids (B1166683) such as phosphatidylcholine and cholesterol, can be tailored to modulate the drug release rate and the in vivo behavior of the liposomes. mdpi.com A widely used technique to prolong the circulation time of liposomes is PEGylation, which involves attaching polyethylene glycol to the surface of the vesicles. nih.gov

The production of a liposomal formulation encompasses several stages, including the formation of a lipid film, hydration of the film, and subsequent processing steps like sonication or extrusion to achieve vesicles of a uniform and desired size. nih.gov Essential characterization parameters for these formulations include particle size, zeta potential (a measure of surface charge), encapsulation efficiency, and the in vitro drug release profile. fujifilmpharma.com

Interactive Data Table: Hypothetical Characteristics of a Liposomal Formulation for Preclinical Research

ParameterTypical Value/Range
Mean Particle Size (nm)100 - 200
Polydispersity Index< 0.2
Zeta Potential (mV)-10 to -30
Encapsulation Efficiency (%)> 80%

The decision between a straightforward solution and a more intricate nanoparticle formulation for the preclinical investigation of this compound is contingent upon the specific aims of the research, the compound's physicochemical properties, and the desired pharmacokinetic outcomes. nih.gov For initial screening purposes, a simple solution is often adequate and more economical to develop. admescope.com However, for more advanced studies or to address particular delivery hurdles, nanoparticle-based systems may prove to be necessary. nih.gov

Emerging Research Directions and Future Perspectives for Fosteabine Sodium Studies

Integration of Systems Biology and Multi-Omics Approaches in Fosteabine (B1669689) Sodium Research

Systems biology represents a shift from a reductionist view to a holistic understanding of the complex interactions within a biological system. unicatt.itmdpi.com Instead of studying individual components in isolation, it aims to analyze the entire network of genes, proteins, and metabolites. unicatt.it This approach is heavily reliant on multi-omics, which involves the large-scale analysis of various biological molecules. mdpi.com

The application of multi-omics to Fosteabine sodium research would enable a comprehensive view of its effects on cancer cells. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build detailed models of the cellular response to the drug. unicatt.it For instance, transcriptomic analysis (e.g., RNA-seq) could identify genes whose expression is altered by this compound, while proteomics could reveal subsequent changes in protein levels and post-translational modifications. nih.gov Metabolomics would then provide a snapshot of the metabolic pathways affected by the drug's mechanism of action. mdpi.com

This integrated "big data" approach is critical for understanding the dynamic interplay between biological processes and can help elucidate causal relationships in drug response. frontiersin.org For this compound, this could lead to the identification of novel biomarkers for predicting patient response, uncovering mechanisms of resistance, and identifying new therapeutic targets to be used in combination therapies. mdpi.comfrontiersin.org

Table 1: Potential Applications of Multi-Omics in this compound Research

Omics Field Potential Application in this compound Research Data Generated
Genomics Identifying genetic markers (e.g., SNPs, mutations) associated with sensitivity or resistance to this compound. DNA sequence variations.
Transcriptomics Profiling changes in gene expression in response to treatment to understand affected pathways. mRNA expression levels.
Proteomics Analyzing alterations in protein expression and post-translational modifications to map signaling network changes. Protein abundance and modifications.
Metabolomics Characterizing shifts in metabolic profiles to identify metabolic vulnerabilities induced by the drug. Levels of small molecule metabolites.

Development of Advanced In Vitro and Ex Vivo Models for this compound Research (e.g., Organoids, Microfluidic Systems)

Traditional two-dimensional (2D) cell cultures have long been a staple of preclinical research, but they often fail to replicate the complex three-dimensional (3D) architecture and microenvironment of actual tumors. mdpi.com To bridge this gap, advanced in vitro models like organoids and microfluidic systems (organs-on-chips) are being developed. mdpi.comelveflow.com

Organoids are self-organizing 3D structures grown from stem cells that can mimic the structure and function of an organ or a tumor. mdpi.comfrontiersin.org Patient-derived tumor organoids, for example, can retain the genetic and cellular heterogeneity of the original tumor, making them an invaluable tool for personalized medicine research. mdpi.comfrontiersin.org In the context of this compound, tumor organoids could be used to test the drug's efficacy on a patient-specific basis and to study the development of drug resistance in a more physiologically relevant model. frontiersin.org

Microfluidic systems, or organs-on-a-chip, add another layer of complexity by incorporating fluid flow to simulate blood circulation and nutrient exchange. nih.gov This allows for the creation of dynamic microenvironments and the study of interactions between different cell types or even different organoids. elveflow.comnih.gov Integrating organoids into microfluidic platforms could enable researchers to model the systemic effects of this compound and its metabolites, providing more accurate preclinical data. elveflow.com

Table 2: Advanced Models for this compound Investigation

Model Type Description Relevance to this compound Research
Tumor Organoids 3D self-assembled cultures derived from patient tumors that mimic the original tumor's architecture and heterogeneity. mdpi.comfrontiersin.org Efficacy testing on patient-specific models; studying resistance mechanisms in a realistic microenvironment.
Microfluidic Systems (Organs-on-a-Chip) Micro-engineered devices that simulate the dynamic mechanical and chemical environment of tissues. nih.gov Modeling pharmacokinetic and pharmacodynamic properties; studying drug effects on interconnected organ systems.
Organoid-on-a-Chip Integration of organoids into microfluidic platforms for enhanced physiological relevance. elveflow.com Investigating complex drug responses involving multiple cell types and dynamic flow conditions.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

For this compound, ML models could be trained to predict drug sensitivity based on the genomic or transcriptomic profiles of cancer cell lines or patient tumors. nih.gov This could lead to the development of a companion diagnostic to select patients most likely to benefit from the therapy. Furthermore, AI can be used to analyze complex data from high-throughput drug screens to identify synergistic drug combinations that may be more effective than this compound alone. google.com

Exploration of this compound in Combination with Other Research Agents in Preclinical Models

The future of cancer therapy largely lies in combination treatments that target multiple pathways simultaneously to enhance efficacy and overcome resistance. googleapis.com Preclinical studies exploring this compound in combination with other agents are a critical research direction. The goal of such combinations is often to achieve a synergistic effect, where the combined therapeutic impact is greater than the sum of the effects of the individual agents. google.com

Patents related to novel cancer therapies frequently list numerous existing cytotoxic agents as potential partners for new investigational drugs. This compound hydrate (B1144303) is mentioned in this context as a potential combination agent with inhibitors of key cell cycle checkpoint proteins, such as WEE1 and CHK1 inhibitors (e.g., MK-1775 and MK-8776). googleapis.comgoogleapis.com The rationale is that combining a DNA-damaging agent like this compound's active metabolite (Ara-C) with drugs that disrupt the DNA damage response can lead to a supra-additive increase in cancer cell death. googleapis.com

Future preclinical research will likely involve testing these and other rational combinations in advanced models, such as patient-derived xenografts and organoids, to validate their synergistic potential and to understand the underlying mechanisms of their enhanced activity.

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing Fosteabine sodium, and how do purity thresholds impact experimental reproducibility?

  • Methodological Guidance : Synthesis protocols should include detailed descriptions of reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., HPLC, recrystallization). Purity must exceed 95% (validated via NMR and mass spectrometry) to minimize batch-to-batch variability. For reproducibility, document deviations from published protocols (e.g., solvent ratios, stirring times) and cross-reference with peer-reviewed synthesis routes .

Q. How do researchers validate this compound’s mechanism of action in vitro, and what controls are essential to minimize false positives?

  • Methodological Guidance : Use dose-response assays (e.g., IC50 curves) with appropriate positive/negative controls (e.g., known inhibitors, solvent-only groups). Include counter-screens to rule off-target effects. For cell-based studies, validate target engagement via Western blot or CRISPR knockouts. Ensure data consistency across ≥3 biological replicates .

Q. What are the key physicochemical properties of this compound (e.g., solubility, stability) that influence experimental design?

  • Methodological Guidance : Characterize solubility in aqueous buffers (pH 1–7.4) and stability under storage conditions (e.g., -80°C vs. room temperature). Use dynamic light scattering (DLS) for aggregation assessment. Document deviations from literature-reported properties and adjust dissolution protocols accordingly .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound across species (e.g., rodents vs. primates) be resolved?

  • Methodological Guidance : Conduct interspecies comparative studies using standardized dosing regimens. Analyze metabolic pathways via LC-MS/MS to identify species-specific metabolites. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Address discrepancies by validating assay sensitivity (e.g., lower detection limits) and sampling timepoints .

Q. What experimental strategies mitigate off-target toxicity in this compound’s in vivo models without compromising therapeutic efficacy?

  • Methodological Guidance : Employ structure-activity relationship (SAR) studies to modify functional groups linked to toxicity. Use toxicogenomic profiling (RNA-seq) to identify pathways affected by high doses. Optimize dosing schedules using staggered administration or combination therapies. Validate findings in humanized mouse models .

Q. How should researchers design robust assays to quantify this compound’s synergistic effects with existing chemotherapeutic agents?

  • Methodological Guidance : Use combination index (CI) calculations (Chou-Talalay method) in cell viability assays. Include monotherapy and vehicle controls. Test multiple ratio combinations (e.g., 1:1, 1:5) and validate synergy in 3D spheroid or organoid models. Address batch variability by sourcing reference standards from accredited suppliers (e.g., NIST) .

Q. What statistical approaches resolve variability in this compound’s efficacy data across heterogeneous patient-derived xenograft (PDX) models?

  • Methodological Guidance : Apply mixed-effects models to account for inter-PDX variability. Stratify data by genetic biomarkers (e.g., mutation status) identified via NGS. Use bootstrap resampling to assess confidence intervals for efficacy metrics. Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

Data Presentation & Reproducibility

Q. How should raw data from this compound studies be archived to meet journal reproducibility standards?

  • Methodological Guidance : Deposit raw spectra, chromatograms, and imaging files in public repositories (e.g., Zenodo, Figshare). For in vivo studies, include individual animal data points, not just group means. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite dataset DOIs in manuscripts .

Q. What criteria determine whether conflicting in vitro vs. in vivo efficacy results for this compound invalidate a hypothesis?

  • Methodological Guidance : Reconcile discrepancies by testing in ex vivo models (e.g., precision-cut tissue slices) or microphysiological systems (e.g., organ-on-chip). Perform power analyses to confirm sample sizes were adequate. If unresolved, conduct meta-analyses of published data to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosteabine sodium
Reactant of Route 2
Fosteabine sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。